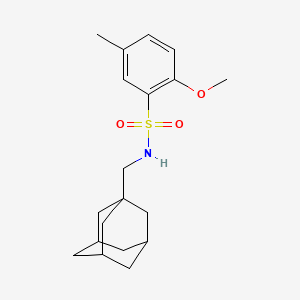

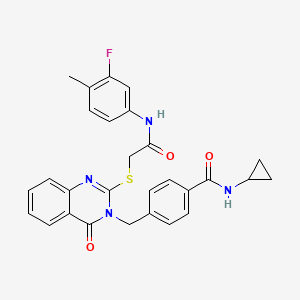

![molecular formula C9H15NO4 B2490482 Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate CAS No. 349119-50-2](/img/structure/B2490482.png)

Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals that have garnered interest due to their diverse potential applications in chemical synthesis and material science. The studies have explored various aspects including synthesis methods, molecular structure characterization, chemical reactions it undergoes, and its physical and chemical properties.

Synthesis Analysis

Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via Ugi four-component (4C) reaction at ambient temperature, showcasing a high-yielding protocol that employs reactions between formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate (Ganesh, Saha, Zuckermann, & Sáha, 2017).

Molecular Structure Analysis

The crystal structure of a related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, was characterized, revealing how different substituents and functional groups influence the overall molecular conformation and stability (Filali Baba et al., 2019).

Chemical Reactions and Properties

A study on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive for synthesis of α-ketoamide derivatives showed its superiority in terms of purity and yield for producing a series of benzoyl amino acid ester derivatives, underlining the chemical reactivity and utility of similar compounds in synthetic chemistry (El‐Faham, Mohammed Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Physical Properties Analysis

The studies typically focus on crystallization, solubility, and stability under various conditions to understand how the compound's physical state affects its reactivity and applications in different environments.

Chemical Properties Analysis

Research into the oxidative coupling of indoles with ethyl 2-(disubstituted amino)acetates has provided insights into the chemical properties of these compounds, including their reactivity under oxidative conditions to produce indolylglycine derivatives in satisfactory to excellent yields (Xu, Yu, Feng, & Bao, 2012).

科学的研究の応用

Pharmacological Applications

Ethyl acetate derivatives, such as those derived from natural sources like Artemisia capillaris and Tetrapleura tetraptera, have been studied for their pharmacological properties. The ethyl acetate fraction of Artemisia capillaris demonstrated significant antioxidative effects in high-fat diet-induced obese mice by strengthening the antioxidative defense system and reducing the accumulation of reactive oxygen species (ROS), suggesting potential applications in managing oxidative stress-related conditions (Hong & Lee, 2009). Similarly, the ethyl acetate pod extract of Tetrapleura tetraptera showed hepatoprotective and antioxidant properties, indicating potential therapeutic applications for liver damage (Aba, Kalu, & Udem, 2022).

Environmental Science Applications

Research on ethyl acetate and its derivatives also extends to environmental science, particularly in the context of biodegradation and environmental fate. For example, studies on ethyl tert-butyl ether (ETBE), a gasoline additive, highlight the biodegradation pathways and environmental fate of such compounds in soil and groundwater. These studies are crucial for understanding the impact of chemical spills and leaks on environmental health and for developing strategies for environmental remediation (Thornton et al., 2020).

Material Science Applications

In material science, ethyl acetate derivatives are used as solvents in various applications, including in the production of paints, coatings, and inks. Their role in process intensification techniques for ethyl acetate production, such as reactive distillation, highlights their importance in improving efficiency and reducing energy consumption in industrial processes (Patil & Gnanasundaram, 2020).

特性

IUPAC Name |

ethyl 2-oxo-2-(oxolan-2-ylmethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h7H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCQXRGEDZJOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)

![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)